1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone
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Overview
Description
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone is a chemical compound with the CAS number 83249-34-7. It is an anthraquinone derivative, which is a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone typically involves the reaction of anthraquinone with 3-(1-methylethoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Another anthraquinone derivative with similar chemical properties.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
1,4-Dimethoxyanthraquinone: Used in various industrial applications.
Uniqueness
1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in drug development set it apart from other similar compounds .
Properties
CAS No. |
83249-34-7 |
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Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,4-bis(3-propan-2-yloxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-17(2)31-15-7-13-27-21-11-12-22(28-14-8-16-32-18(3)4)24-23(21)25(29)19-9-5-6-10-20(19)26(24)30/h5-6,9-12,17-18,27-28H,7-8,13-16H2,1-4H3 |
InChI Key |
BZOWRBBZBSDGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=C2C(=C(C=C1)NCCCOC(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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